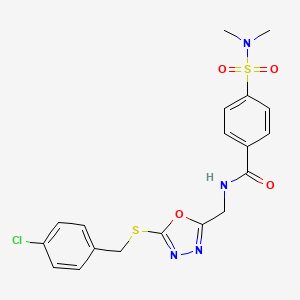
N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C19H19ClN4O4S2 and its molecular weight is 466.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antidepressant and antifungal research. This article reviews the synthesized derivatives of 1,3,4-oxadiazoles and their biological activities, focusing on the specific compound mentioned.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of the oxadiazole ring and subsequent modifications to introduce various functional groups. The oxadiazole moiety is known for its diverse biological activities, including antimicrobial and antidepressant properties.
Antidepressant Activity
Recent studies have highlighted the antidepressant potential of compounds similar to this compound. In a study using the Forced Swimming Test (FST), a derivative exhibited a significant reduction in immobility duration (DID = 58.93), comparable to fluoxetine, a standard antidepressant. This derivative also showed a strong binding affinity for the 5-HT1A receptor (K_i = 1.52 nM), indicating its potential mechanism of action through serotonin modulation .
Antifungal Activity
The compound's derivatives have also been tested for antifungal properties. For instance, related benzamide derivatives with oxadiazole linkages demonstrated inhibitory activity against various fungal strains, including Sclerotinia sclerotiorum. The most effective compounds achieved inhibition rates as high as 86.1%, surpassing that of control drugs like quinoxyfen .
Study 1: Antidepressant Efficacy
A study focused on a series of 1,3,4-oxadiazole derivatives revealed that certain compounds significantly impacted depressive-like behaviors in animal models. The molecular docking studies suggested that these compounds interact favorably with the active site of the 5-HT1A receptor, supporting their role as potential antidepressants .
Study 2: Antifungal Testing
Another investigation assessed the antifungal efficacy of oxadiazole derivatives against several fungal pathogens. The results indicated that specific substitutions on the oxadiazole ring enhanced antifungal activity, with some compounds exhibiting better performance than established antifungal agents .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4S2/c1-24(2)30(26,27)16-9-5-14(6-10-16)18(25)21-11-17-22-23-19(28-17)29-12-13-3-7-15(20)8-4-13/h3-10H,11-12H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVIHIAUROIBGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













